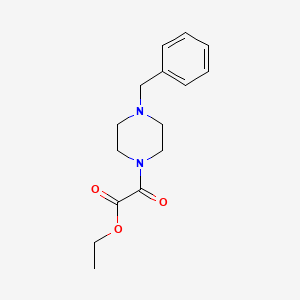

2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

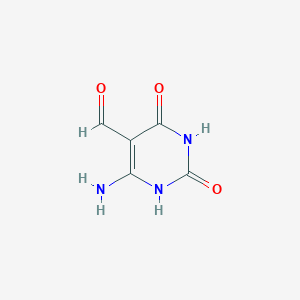

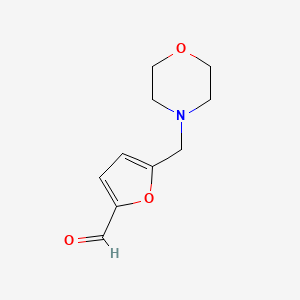

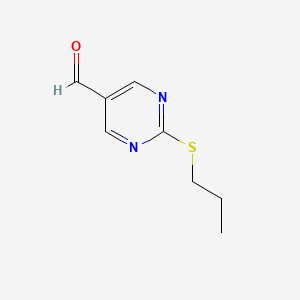

2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester, also known as 2-BPAEE, is a synthetic compound that has been studied for its potential use in various scientific applications. It is an ethyl ester of 2-oxo-acetic acid, which is a derivative of piperazine. This compound has been found to be a potent inhibitor of several enzymes and has been studied extensively for its potential therapeutic uses.

Scientific Research Applications

Antimicrobial Activity

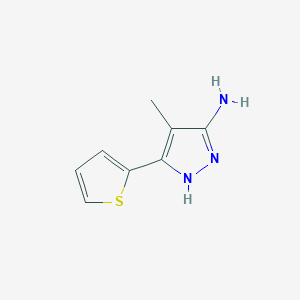

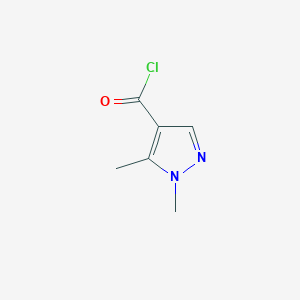

2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester and its derivatives have been explored for their antimicrobial properties. For instance, certain derivatives like 1,2,4-triazol-3-one derivatives incorporating the piperazine nucleus demonstrated good activity against microorganisms, comparable to ampicillin (Fandaklı et al., 2012). Another study synthesized N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, revealing significant antimicrobial activity against several microorganisms, as well as activity against aspartate transcarbamoylase (Dutta & Foye, 1990).

Learning and Memory Facilitation

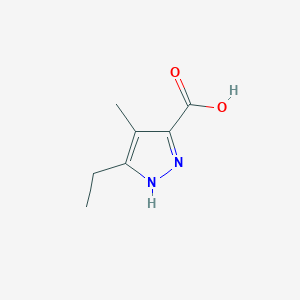

Research has also investigated the effects of certain compounds derived from this compound on learning and memory. One study synthesized derivatives and tested their effects on learning and memory facilitation in mice, finding compounds like 2-(4-(4-benzyl-substituted) piperazin-1-yl) ethyl 2-(1-(pyridin-2-yl) ethoxy) acetates to have significant positive effects (Li Ming-zhu, 2012).

Copper(II) Complex Models

The compound has also been used in the synthesis of structurally constrained derivatives, such as N,N′-ethylene-bridged-(S)-histidyl-(S)-tyrosine ethyl ester, which were then used to prepare copper(II) complexes. These complexes served as models for enzymes like galactose oxidase and were characterized for their conformational behaviors and structural properties (Yamato et al., 2000).

Reaction and Structural Characterization

Various reactions involving this compound have been studied, providing insights into the chemical properties and potential applications of this compound. For instance, the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid producing 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid has been analyzed, with a focus on the conformation and structure of the resulting molecules (Faizi et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-(4-benzylpiperazin-1-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-2-20-15(19)14(18)17-10-8-16(9-11-17)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLJKOXQECNWPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCN(CC1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390712 |

Source

|

| Record name | Ethyl (4-benzylpiperazin-1-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

349401-48-5 |

Source

|

| Record name | Ethyl (4-benzylpiperazin-1-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B1274652.png)

![1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine](/img/structure/B1274653.png)